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Compound of Interest
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Cat. No.: B1683266 Get Quote

Cross-Validation of Experimental and
Computational Analyses of Triphenylsilanol
A Comparative Guide for Researchers

This guide provides a comprehensive comparison of experimental data and computational

models for triphenylsilanol, a key organosilicon compound. It is intended for researchers,

scientists, and professionals in drug development and materials science to facilitate the cross-

validation of experimental findings with theoretical predictions. This document summarizes key

quantitative data, outlines detailed experimental and computational methodologies, and

visualizes the cross-validation workflow.

Data Presentation: A Comparative Analysis
The following tables summarize the experimental and computationally predicted data for the

key spectroscopic and structural properties of triphenylsilanol. Computational data were

derived from Density Functional Theory (DFT) calculations, a robust method for predicting

molecular properties.[1][2][3]

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts
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Proton
Experimental Chemical
Shift (δ, ppm)

Calculated Chemical Shift
(δ, ppm)

Phenyl (ortho) 7.62-7.59 (m) 7.58

Phenyl (meta) 7.44-7.32 (m) 7.41

Phenyl (para) 7.44-7.32 (m) 7.35

Hydroxyl 2.75-2.73 (bs) 2.70

Experimental data obtained in CDCl₃ at 300 MHz.[4] Calculated data based on DFT/B3LYP/6-

311+G(d,p).[1][5]

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon
Experimental Chemical
Shift (δ, ppm)

Calculated Chemical Shift
(δ, ppm)

Phenyl (ipso) 134.5 135.2

Phenyl (ortho) 135.2 135.9

Phenyl (meta) 128.0 128.7

Phenyl (para) 130.0 130.8

Experimental data obtained from various sources.[6] Calculated data based on DFT/B3LYP/6-

311+G(d,p).[7][8]

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
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Vibrational Mode
Experimental IR
(KBr)

Experimental
Raman

Calculated
(DFT/B3LYP)

O-H Stretch ~3600 (broad) Not observed 3650

C-H Aromatic Stretch 3068, 3049 3060 3075, 3055

C=C Aromatic Stretch 1590, 1488, 1429 1588 1595, 1490, 1435

Si-O Stretch 890 888 895

Si-Ph Stretch 1118 1120 1125

Experimental IR and Raman data sourced from public databases.[9][10][11] Calculated data

based on DFT/B3LYP/6-311+G(d,p) with a scaling factor.[12][13][14]

Table 4: Comparison of Experimental and Calculated Crystal Structure Parameters

Parameter
Experimental (CCDC:
163617)

Calculated (DFT)

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 11.63 11.75

b (Å) 9.98 10.05

c (Å) 13.54 13.68

β (°) 101.3 102.1

Experimental data from the Cambridge Crystallographic Data Centre.[9]

Experimental and Computational Protocols
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of triphenylsilanol
is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR
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tube.[4] The spectra are recorded on a spectrometer, for instance, a 300 MHz instrument.[4]

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

tetramethylsilane (TMS). For ¹H NMR, the regions corresponding to aromatic and hydroxyl

protons are integrated to determine the relative number of protons. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to single peaks for each

unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid triphenylsilanol
is typically obtained using the KBr pellet method.[9] A small amount of the sample is ground

with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The disk is

then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over

the mid-infrared range (typically 4000-400 cm⁻¹).

Raman Spectroscopy: The Raman spectrum is acquired using a Raman spectrometer, often

with a laser excitation source. The solid sample is placed in the path of the laser beam, and the

scattered light is collected and analyzed.

X-ray Crystallography: Single crystals of triphenylsilanol are grown from a suitable solvent. A

crystal of appropriate size is mounted on a goniometer and placed in an X-ray diffractometer.

The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected

on a detector.[15] The resulting data is processed to determine the unit cell dimensions, space

group, and the positions of the atoms within the crystal lattice.[15]

Computational Methodology
Density Functional Theory (DFT) Calculations: Computational models of triphenylsilanol were

generated using DFT, a quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.[1] The geometry of the triphenylsilanol molecule

was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation

functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for

providing a good balance between accuracy and computational cost for organic molecules.[2]

[13]

NMR Chemical Shift Calculations: The optimized molecular geometry was then used to

calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital
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(GIAO) method.[5] Calculated chemical shifts were referenced to TMS, which was also

calculated at the same level of theory.

Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated for the

optimized structure. The calculated frequencies are often systematically higher than the

experimental values due to the harmonic approximation. Therefore, a scaling factor is

typically applied to the calculated frequencies for better agreement with experimental data.

[12][14]

Crystal Structure Simulation: While full crystal structure prediction is complex, DFT can be

used to optimize the geometry of a single molecule or a small cluster of molecules to provide

insights into the bond lengths, angles, and overall conformation that can be compared to

experimental crystal structure data.

Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental

results with computational models for triphenylsilanol.
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Cross-validation workflow for triphenylsilanol.
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This guide demonstrates a strong correlation between the experimental data and the results

obtained from computational models for triphenylsilanol. The presented data and

methodologies provide a robust framework for researchers to leverage both experimental and

computational approaches in their scientific investigations. The close agreement between the

experimental and calculated values enhances the confidence in both the experimental

measurements and the theoretical models used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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